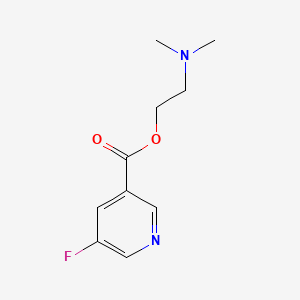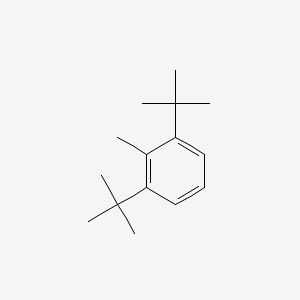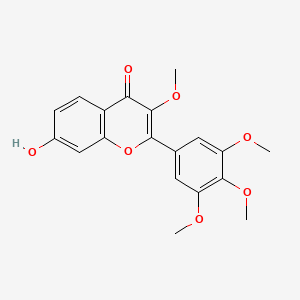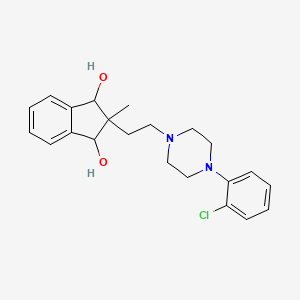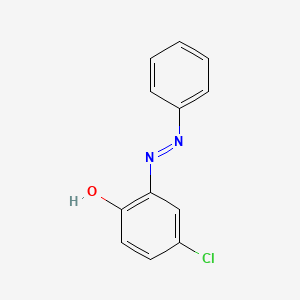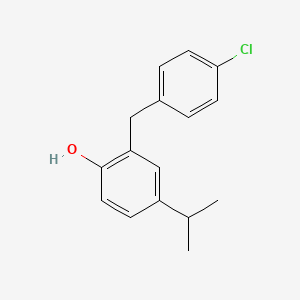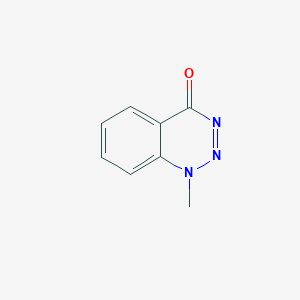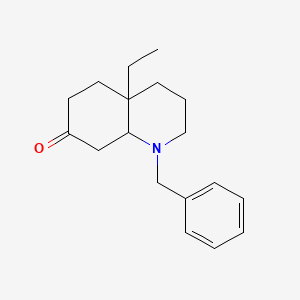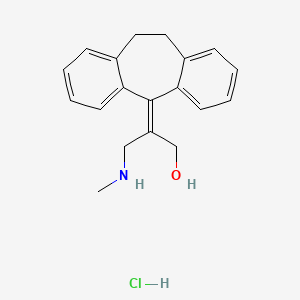
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(a,d)cycloheptene core and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride typically involves multiple steps, including the formation of the dibenzo(a,d)cycloheptene core and subsequent functionalization. Common reagents used in the synthesis may include halogenated precursors, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo(a,d)cycloheptene derivatives and methylamino-substituted compounds. Examples include:
- Dibenzo(a,d)cycloheptene derivatives with different substituents.
- Methylamino-substituted alcohols or amines.
Uniqueness
2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
27448-08-4 |
|---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(methylamino)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-20-12-16(13-21)19-17-8-4-2-6-14(17)10-11-15-7-3-5-9-18(15)19;/h2-9,20-21H,10-13H2,1H3;1H |
InChI Key |
XLBMEMNMQGGIKX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=C1C2=CC=CC=C2CCC3=CC=CC=C31)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


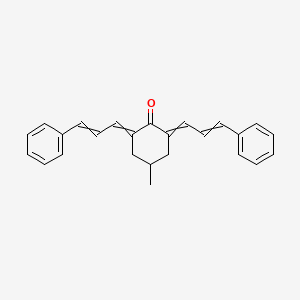


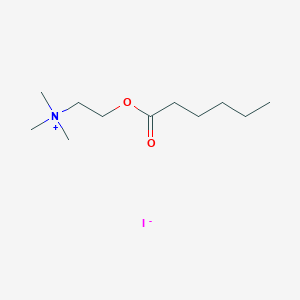
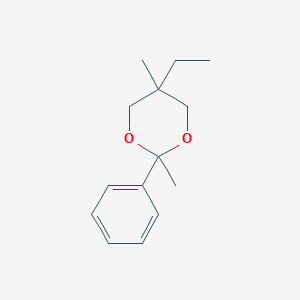
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
